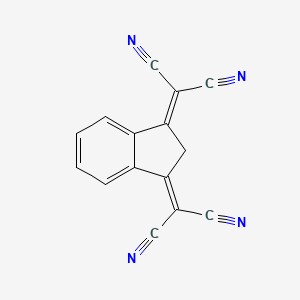

1,3-Bis(dicyanomethylidene)indan

Übersicht

Beschreibung

1,3-Bis(dicyanomethylidene)indan is an organic compound known for its unique electronic properties It is a π-conjugated system with electron-withdrawing dicyanomethylidene groups, making it a stable π-electron anion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(dicyanomethylidene)indan can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of indan-1,3-dione with malononitrile in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in a solvent like ethanol, yielding the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. Scaling up would involve optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Self-Deprotonation and Color Change

1,3-Bis(dicyanomethylidene)indan can undergo self-deprotonation in polar solvents, resulting in a color change from colorless to blue. This behavior indicates its acid-base properties and can be exploited in solvatochromic applications, where the compound's color response is utilized as a sensor for environmental changes.

Charge-Transfer Complex Formation

The compound is known to form charge-transfer complexes when interacting with various electron donors, particularly viologens. These complexes exhibit significant changes in optical properties, making them suitable for applications in organic solar cells and light-emitting diodes (LEDs). The interaction leads to distinct charge-transfer absorption bands that depend on the alkyl chain length of the viologen used .

Polymerization Initiator

Recent studies have identified this compound as a novel initiator for ring-opening polymerization of epoxides at room temperature. It exhibits strong acid characteristics that do not inhibit cationic polymerization propagation, thus broadening its application scope in polymer chemistry .

Mechanistic Insights from Studies

Research has provided insights into the mechanistic pathways involved in reactions with this compound:

-

Knoevenagel Reaction : The mechanism involves nucleophilic attack by the dicyanomethane on the carbonyl carbon of indan-1-one, followed by dehydration.

-

Charge Transfer : The formation of charge-transfer complexes involves electron donation from viologens to the π-electron-rich anion formed from this compound.

-

Photochemical Mechanism : The photosensitization process likely involves energy transfer mechanisms that facilitate iodonium salt decomposition through radical formation .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Dicyanomethylidene)indan-1-one | Monosubstituted indan | Exhibits solvatochromism but less complex |

| 1,3-Diphenyl-2-thiourea | Thioamide derivative | Different functional groups affecting reactivity |

| 4-(Dicyanomethylidene)-2-methylphenol | Phenolic derivative | Displays distinct solubility characteristics |

The presence of two dicyanomethylidene groups on the indan core endows this compound with enhanced electronic properties compared to its analogs, making it particularly interesting for studies in photochemistry and material sciences .

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Applications

1. Nonlinear Optical Chromophores

1,3-Bis(dicyanomethylidene)indan serves as a crucial component in the synthesis of nonlinear optical (NLO) materials. Its unique structure allows for the formation of push-pull type chromophores, which exhibit substantial second-order optical nonlinearities.

Case Study: Synthesis and Characterization

A study demonstrated the synthesis of NLO chromophores using this compound as an electron acceptor fragment. The resulting compounds displayed enhanced NLO properties due to their twisted geometry, which minimized solid-phase stacking effects. Measurements of second harmonic generation (SHG) revealed that these materials achieved efficiencies comparable to established NLO standards like urea .

| Compound | SHG Efficiency | Glass Transition Temperature |

|---|---|---|

| Compound A | 1.2 times urea | 76 °C |

| Compound B | 1.5 times urea | 134 °C |

Organic Photovoltaics

2. Building Blocks for Non-Fullerene Acceptors

This compound is utilized as a building block in the development of non-fullerene acceptors (NFAs) for organic photovoltaic devices. Its electron-withdrawing characteristics enhance charge separation and transport within solar cells.

Data Table: Performance Metrics of NFAs

| NFA Type | Power Conversion Efficiency (%) | Open Circuit Voltage (V) |

|---|---|---|

| ITIC | 10.6 | 0.85 |

| IHIC | 11.2 | 0.87 |

| IXIC | 10.9 | 0.86 |

These NFAs exhibit improved performance metrics compared to traditional fullerene-based systems, showcasing the potential of this compound in enhancing solar cell efficiency .

Fluorescence Imaging

3. Near-Infrared Fluorescence Imaging

Recent research has highlighted the compound's potential in near-infrared fluorescence imaging applications. The self-deprotonation and colorization properties of this compound in polar media make it suitable for developing minimal polymethine dyes.

Case Study: Imaging Applications

A study focused on the use of this compound for NIR fluorescence imaging demonstrated its effectiveness in distinguishing between cancerous and non-cancerous tissues. The dye exhibited strong fluorescence signals, enabling improved imaging contrast in biological samples .

Wirkmechanismus

The mechanism of action of 1,3-Bis(dicyanomethylidene)indan is primarily based on its ability to participate in charge-transfer interactions. The electron-withdrawing dicyanomethylidene groups stabilize the π-electron system, allowing it to act as an electron acceptor. This property is crucial in forming charge-transfer complexes and initiating polymerization reactions. The molecular targets and pathways involved include the interaction with electron-rich donors and the propagation of cationic polymerization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Dicyanomethylidene)indan-1-one: Similar in structure but with different electronic properties.

Tetracyanoquinodimethane (TCNQ): Another electron acceptor used in charge-transfer complexes.

Viologens: Often used as electron acceptors in combination with 1,3-Bis(dicyanomethylidene)indan.

Uniqueness

This compound is unique due to its stability as a π-electron anion and its versatility in forming charge-transfer complexes. Its ability to act as a photoinitiator and its applications in organic electronics and optoelectronics further distinguish it from similar compounds .

Biologische Aktivität

1,3-Bis(dicyanomethylidene)indan is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its dicyanomethylidene groups attached to an indan core. The compound exhibits notable solvatochromic behavior, which indicates that its electronic properties can be influenced by the solvent environment. This property is essential for its application in bioimaging and as a fluorescent probe.

Biological Applications

-

Fluorescent Probes in Cancer Imaging

The compound has been utilized as a near-infrared fluorescent (NIRF) probe in cancer imaging. Its ability to function as an anionic NIRF dye allows for effective biomolecule imaging, particularly in cancer cells. Studies have shown that when functionalized into specific derivatives, such as DC-SPC-PPh3, it displays superior amphiphilicity and cell membrane permeability, facilitating targeted localization within mitochondria . -

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. In vitro studies have demonstrated that certain silver(I) complexes formed with this compound show enhanced antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, as well as antifungal activity against Candida albicans . -

Potential in Phototherapy

The compound's photophysical properties make it a candidate for applications in phototherapy. Its ability to absorb light in the near-infrared range allows for deeper tissue penetration, which is advantageous for therapeutic applications where localized treatment is required.

Case Study 1: NIRF Imaging in Cancer Research

A study explored the use of this compound derivatives as NIRF probes for imaging cancerous tissues. The results indicated that these probes could effectively differentiate between cancerous and non-cancerous cells due to their selective localization in mitochondria. This property enhances the potential for real-time imaging during surgical procedures .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, silver(I) complexes containing this compound were tested against various bacterial strains. The results showed that these complexes had significantly lower minimum inhibitory concentrations (MICs) compared to conventional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Research Findings

- Solvatochromic Behavior : The compound exhibits significant changes in absorption spectra based on solvent polarity, indicating potential applications in sensor technology .

- Cell Viability Studies : In vitro assays revealed that functionalized derivatives of this compound did not exhibit cytotoxicity at concentrations used for imaging applications .

- Structural Analysis : X-ray crystallography studies have provided insights into the structural characteristics of silver(I) complexes derived from this compound, revealing dimeric arrangements that enhance their biological activity .

Data Summary Table

| Property | Observation |

|---|---|

| Solvatochromic Behavior | Significant spectral changes with solvent polarity |

| Antimicrobial Activity | Effective against MRSA and E. coli |

| NIRF Imaging Efficiency | High selectivity for cancerous cells |

| Cell Viability | Non-cytotoxic at imaging concentrations |

Eigenschaften

IUPAC Name |

2-[3-(dicyanomethylidene)inden-1-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6N4/c16-6-10(7-17)14-5-15(11(8-18)9-19)13-4-2-1-3-12(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZYYOYCJQHAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C#N)C#N)C2=CC=CC=C2C1=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391784 | |

| Record name | 1,3-Bis(dicyanomethylidene)indan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38172-19-9 | |

| Record name | 1,3-Bis(dicyanomethylidene)indan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Indan-1,3-diylidene)dimalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,3-Bis(dicyanomethylidene)indan interesting for material science?

A1: this compound is a fascinating molecule due to its ability to act as an electron acceptor in charge-transfer complexes. This property arises from its structure, featuring electron-withdrawing dicyanomethylidene groups. Researchers have explored its potential in organic electronics by pairing it with various electron-donating molecules, such as viologens. [, ]

Q2: Can this compound self-assemble into larger structures?

A3: Yes, this compound can participate in self-assembly processes. It has been successfully incorporated into 2D and 3D metal-organic frameworks alongside silver(I) ions. These frameworks display diverse structural motifs, including interwoven networks and interpenetrating nets, highlighting the molecule's potential in supramolecular chemistry and materials science. []

Q3: What are the optical properties of this compound?

A4: Interestingly, this compound is colorless in its neutral form but exhibits a distinct blue color in polar media. This color change stems from self-deprotonation, leading to the formation of its conjugate base. This colored form has shown potential as a near-infrared fluorescent dye, particularly for biomolecule probing through non-covalent interactions. []

Q4: How does the self-deprotonation of this compound influence its interactions?

A5: The self-deprotonation of this compound generates a negatively charged anion, enabling it to form ionic interactions with various π-electronic cations. This property has led to the creation of diverse ion-pairing assemblies with intriguing packing structures, driven by a balance of electrostatic interactions, dipole-dipole interactions, and hydrogen bonding. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.